molecular formula C6H10O2 B13461295 rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol

rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol

Cat. No.: B13461295
M. Wt: 114.14 g/mol
InChI Key: RAFKTAARLDBSCJ-HCWXCVPCSA-N
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Description

rac-(1R,5S,6S)-3-oxabicyclo[410]heptan-5-ol is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of epoxidation reactions, where a suitable cyclohexene derivative is treated with an oxidizing agent to form the oxirane ring. The reaction conditions often include the use of peracids or other oxidizing agents at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with enzymes, receptors, and other proteins, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
  • rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol
  • rac-(1R,2R,6S)-1-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-oxabicyclo[4.1.0]heptan-2-ol

Uniqueness

rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol is unique due to its specific stereochemistry and the presence of an oxirane ring fused to a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol

InChI

InChI=1S/C6H10O2/c7-6-3-8-2-4-1-5(4)6/h4-7H,1-3H2/t4-,5-,6+/m0/s1

InChI Key

RAFKTAARLDBSCJ-HCWXCVPCSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H](COC2)O

Canonical SMILES

C1C2C1C(COC2)O

Origin of Product

United States

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